molecular formula C12H10O2 B11907870 1-Methylnaphthalene-6-carboxylic acid

1-Methylnaphthalene-6-carboxylic acid

Cat. No.: B11907870
M. Wt: 186.21 g/mol
InChI Key: VEFBBGPZCXZWJG-UHFFFAOYSA-N
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Description

1-Methylnaphthalene-6-carboxylic acid is an organic compound with the molecular formula C12H10O2 It belongs to the class of naphthalenecarboxylic acids, which are characterized by a naphthalene moiety bearing a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-6-carboxylic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 1-methylnaphthalene using chromic acid or other strong oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylnaphthalene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Acidic or basic catalysts for hydrolysis and other reactions.

Major Products:

    Oxidation Products: Further oxidized naphthalene derivatives.

    Reduction Products: Alcohols and other reduced forms of the compound.

    Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

1-Methylnaphthalene-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylnaphthalene-6-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The aromatic ring structure allows for electrophilic and nucleophilic substitution reactions, further diversifying its chemical behavior .

Comparison with Similar Compounds

Uniqueness: 1-Methylnaphthalene-6-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The position of the carboxylic acid group and the presence of a methyl group contribute to its distinct chemical behavior and properties.

Properties

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

5-methylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H10O2/c1-8-3-2-4-9-7-10(12(13)14)5-6-11(8)9/h2-7H,1H3,(H,13,14)

InChI Key

VEFBBGPZCXZWJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=CC=C1)C(=O)O

Origin of Product

United States

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